2-bromo-7-iodo-9,9-diphenyl-9H-Fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-iodo-9,9-diphenyl-9H-Fluorene: is an organic compound with the molecular formula C25H16BrI and a molecular weight of 523.20 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a fluorene core, which is further substituted with two phenyl groups. It is typically a white to light yellow solid and is soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the bromination and iodination of 9,9-diphenyl-9H-fluorene. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .
Scientific Research Applications
2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry
Mechanism of Action
The mechanism of action of 2-bromo-7-iodo-9,9-diphenyl-9H-fluorene involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The phenyl groups contribute to the compound’s stability and electronic properties, making it suitable for various applications in material science and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-iodo-9,9’-spirobi[9H-fluorene]: Similar in structure but with a spiro linkage.
2-Bromo-9,9-diphenyl-9H-fluorene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-7-iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both bromine and iodine atoms, which allows for diverse chemical modifications. This dual halogenation enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-7-iodo-9,9-diphenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16BrI/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDWTUHHMYSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)I)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.